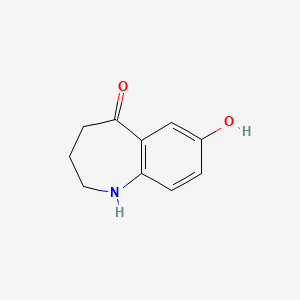

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

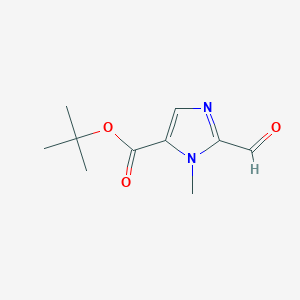

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is a synthetic compound . It has a molecular weight of 177.2 .

Synthesis Analysis

The synthesis of benzazepines, including this compound, has been extensively studied . The methods for the synthesis of derivatives of benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H11NO2 . The InChI code for this compound is 1S/C10H11NO2/c12-7-3-4-9-8 (6-7)10 (13)2-1-5-11-9/h3-4,6,11-12H,1-2,5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 177.2 . The compound’s CAS number is 1782194-16-4 .Aplicaciones Científicas De Investigación

Structural Analysis and Isomorphism

Research has been conducted on structurally similar compounds to 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one, focusing on their isomorphism and crystal structures. A study highlighted the isomorphism and variations in intermolecular interactions in compounds like 4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its fluorine and chlorine analogues, offering insights into the structural significance of such interactions (Acosta et al., 2009).

Synthesis and Metabolism

Research on the synthesis of analogues and metabolites of various compounds structurally related to this compound has been conducted. For instance, the enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260, utilizing lipase-catalyzed transesterification, is noteworthy (Matsubara et al., 2000).

Pharmacological Potential

Several studies have investigated the pharmacological potential of compounds similar to this compound. A notable example includes the synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones as selective antagonists for muscarinic (M3) receptors, highlighting their potential in pharmacological applications (Bradshaw et al., 2008).

Crystal Structure Elucidation

Crystal structure analyses of related compounds have been performed to better understand their molecular configurations. The study of the crystal structure of (1S*,2R*)-7-benzyloxy-2-methyl-3-tosyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, an analogue with potent allosteric GluN2B selective NMDA receptor antagonist properties, is an example of such research (Tewes et al., 2016).

Conformational Studies

Studies on conformationally constrained NR2B selective NMDA receptor antagonists derived from ifenprodil, focusing on tetrahydro-3-benzazepine-1,7-diols, have been conducted. These studies provide insights into the structure-activity relationships and potential therapeutic applications of these compounds (Tewes et al., 2010).

Análisis Bioquímico

Biochemical Properties

Benzazepines, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They have been found to exhibit antibacterial activity and can act as sodium channel blockers .

Cellular Effects

Benzazepines have been shown to have a significant impact on cell function, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzazepines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzazepines are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-7-3-4-9-8(6-7)10(13)2-1-5-11-9/h3-4,6,11-12H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXKWWIKMBYTBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2400616.png)

![4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400617.png)

![3-[(4-isopropylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2400618.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2400620.png)

![Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2400621.png)

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)